molecular formula C10H9N3O B2981983 2-[(Pyridin-3-yl)methoxy]pyrazine CAS No. 2201394-44-5

2-[(Pyridin-3-yl)methoxy]pyrazine

Cat. No. B2981983
CAS RN: 2201394-44-5
M. Wt: 187.202
InChI Key: HWDCSKZVSGIDKN-UHFFFAOYSA-N
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Description

“2-[(Pyridin-3-yl)methoxy]pyrazine” is a nitrogen-containing heterocyclic compound. Compounds with similar structures have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Scientific Research Applications

Coordination Chemistry and Material Science

Pyrazine derivatives have been utilized in the synthesis of metal complexes, showing promise in material science and coordination chemistry. For example, Cook et al. (2013) investigated the synthesis and characteristics of iron(II) and cobalt(II) complexes using tris-azinyl analogs of 2,2':6',2''-terpyridine, including pyrazine-rich ligands. These complexes exhibited properties such as low-spin iron complexes and variable spin states in cobalt complexes, which could be pivotal in developing materials with magnetic and electronic applications (Cook, Tuna, & Halcrow, 2013).

Organic Synthesis and Heterocyclic Chemistry

Pyrazine derivatives play a crucial role in organic synthesis, particularly in constructing complex heterocyclic structures. A study by Kaping et al. (2016) on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine analogs underlines the utility of pyrazine derivatives in creating compounds with potential anti-inflammatory and anti-cancer activities. The study showcases the efficiency of using pyrazine derivatives in aqueous media, demonstrating their versatility in synthesizing biologically active compounds (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

Electrochromic Materials

Research on pyrazine derivatives extends into the development of electrochromic materials, which are crucial for applications in smart windows, displays, and energy storage devices. Zhao et al. (2014) synthesized and characterized three donor-acceptor polymeric electrochromic materials employing 2,3-bis(4-(decyloxy)phenyl)pyrido[4,3-b]pyrazine as the acceptor unit. These materials demonstrated significant potential for near-infrared (NIR) electrochromic devices due to their high coloration efficiency and fast response times (Zhao, Wei, Zhao, & Wang, 2014).

Anti-Inflammatory Applications

Additionally, Zhou et al. (2013) synthesized pyrrolo[1,2-a]pyrazines from 2-bromo-5-methoxypyrazine and propargyl amines or ethers, demonstrating moderate in vitro anti-inflammatory effects. This underscores the potential of pyrazine derivatives in medicinal chemistry, specifically in developing new anti-inflammatory agents (Zhou, Wei, Yang, Li, Liu, & Huang, 2013).

properties

IUPAC Name

2-(pyridin-3-ylmethoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-2-9(6-11-3-1)8-14-10-7-12-4-5-13-10/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDCSKZVSGIDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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